molecular formula C12H10N2O2S B2789631 2-Nitro-3-(phenylsulfanyl)aniline CAS No. 1525433-40-2

2-Nitro-3-(phenylsulfanyl)aniline

Cat. No.: B2789631
CAS No.: 1525433-40-2
M. Wt: 246.28
InChI Key: JDFGCWQJPMUGEK-UHFFFAOYSA-N
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Description

2-Nitro-3-(phenylsulfanyl)aniline is an organic compound with the molecular formula C12H10N2O2S It is characterized by the presence of a nitro group (-NO2) and a phenylsulfanyl group (-SC6H5) attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Nitro-3-(phenylsulfanyl)aniline involves the reaction of 5-chloro-2-nitroaniline with thiophenol. The reaction typically proceeds in the presence of a base such as sodium hydride in dimethylformamide, which converts thiophenol into sodium thiophenolate. This intermediate then reacts with 5-chloro-2-nitroaniline to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-3-(phenylsulfanyl)aniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

    Substitution: The phenylsulfanyl group can participate in substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfone group using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Reduction: Iron and hydrochloric acid, catalytic hydrogenation.

    Substitution: Sodium hydride, dimethylformamide.

    Oxidation: Hydrogen peroxide.

Major Products Formed

    Reduction: 2-Amino-3-(phenylsulfanyl)aniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: 2-Nitro-3-(phenylsulfonyl)aniline.

Scientific Research Applications

2-Nitro-3-(phenylsulfanyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-Nitro-3-(phenylsulfanyl)aniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The phenylsulfanyl group can also participate in interactions with proteins and enzymes, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitro-5-(phenylsulfanyl)aniline
  • 2-Nitro-4-(phenylsulfanyl)aniline
  • 2-Nitro-3-(phenylthio)aniline

Uniqueness

2-Nitro-3-(phenylsulfanyl)aniline is unique due to the specific positioning of the nitro and phenylsulfanyl groups on the aniline ring. This unique arrangement influences its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

2-nitro-3-phenylsulfanylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2S/c13-10-7-4-8-11(12(10)14(15)16)17-9-5-2-1-3-6-9/h1-8H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFGCWQJPMUGEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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